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Compound of Interest

Compound Name: Wilfordine

Cat. No.: B1588213 Get Quote

A detailed analysis of the clinical trial data for Wilfordine's active component, Triptolide, and its

derivatives, Minnelide and LLDT-8, reveals their therapeutic potential across a range of

diseases, primarily in oncology and autoimmune disorders. This guide provides a

comprehensive comparison of their clinical performance, experimental protocols, and

mechanisms of action, supported by quantitative data and visualizations of key signaling

pathways.

While clinical trial data specifically for Wilfordine is limited, extensive research has been

conducted on Triptolide, a major active component of Tripterygium wilfordii, the plant from

which Wilfordine is extracted. Triptolide and its more soluble analogs, Minnelide and (5R)-5-

hydroxytriptolide (LLDT-8), have been the focus of numerous preclinical and clinical

investigations. This guide synthesizes the available data to offer an objective comparison for

researchers, scientists, and drug development professionals.

Comparative Clinical Trial Data
The clinical development of Triptolide and its analogs has centered on their potent anti-

inflammatory and anti-proliferative properties. The following tables summarize the quantitative

data from key clinical trials.

Minnelide in Gastrointestinal Cancers
Minnelide, a water-soluble prodrug of Triptolide, has been investigated in patients with

advanced gastrointestinal cancers.
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Trial

Identifier
Phase Indication

Number of

Patients

Treatment

Regimen

Key

Outcomes

Adverse

Events

(Grade ≥

3)

NCT04896

073
II

Adenosqua

mous

Carcinoma

of the

Pancreas

(ASCP)

25

(evaluable)

2 mg/day

or 2.5

mg/day

orally for

21 days of

a 28-day

cycle

Primary

Endpoint:

Disease

Control

Rate (CR +

PR + SD ≥

16 weeks)

[1][2][3]

Data on

specific

adverse

events

from this

trial are not

yet fully

published.

Phase I

Advanced

Gastrointes

tinal

Carcinoma

s

45 (23

pancreatic)

Dose-

escalation

Disease

Control

Rate: 54%

[4]

Neutropeni

a (38%)[4]

LLDT-8 in HIV Immunological Non-Responders
LLDT-8, a hydroxylated analog of Triptolide, has shown promise in improving immune function

in HIV patients who do not respond adequately to antiretroviral therapy.
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Trial

Identifier
Phase Indication

Number of

Patients

Treatment

Groups
Duration

Primary

Endpoints

NCT04084

444
II

HIV

Immunolog

ical Non-

Responder

s

149

1. LLDT-8

0.5 mg/day

(n=51) 2.

LLDT-8 1.0

mg/day

(n=46) 3.

Placebo

(n=52)

48 weeks

Change in

CD4 T-cell

count: - 1.0

mg LLDT-

8: +63

cells/mm³

(p=0.036

vs placebo)

- 0.5 mg

LLDT-8:

+49

cells/mm³ -

Placebo:

+32

cells/mm³

Change in

serum

interferon-

γ-induced

protein 10:

- 1.0 mg

LLDT-8:

-72.1 mg/L

(p=0.007

vs placebo)

- Placebo:

-22.8

mg/L[5][6]

Triptolide and LLDT-8 in Rheumatoid Arthritis
While preclinical studies have demonstrated the potent anti-inflammatory effects of Triptolide in

models of rheumatoid arthritis (RA), quantitative data from human clinical trials are less readily

available in a tabulated format. A Phase II clinical trial of LLDT-8 in RA has been completed in
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China, though detailed numerical results are not widely published. Preclinical data indicate that

Triptolide can significantly reduce arthritis scores and paw thickness in animal models of RA[7]

[8][9].

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are summaries of the experimental protocols for the key trials cited.

Minnelide in Pancreatic Cancer (NCT04896073)
Study Design: A Phase II, single-arm, open-label study.[2][3]

Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed metastatic,

recurrent, or locally advanced unresectable adenosquamous carcinoma of the pancreas that

has progressed on at least one prior systemic therapy.[10]

Treatment Administration: Minnelide is self-administered orally at a dose of 2 mg/day or 2.5

mg/day for 21 consecutive days, followed by a 7-day rest period, constituting a 28-day cycle.

Treatment continues for up to 12 cycles.[1][2]

Efficacy Evaluation: The primary endpoint is the disease control rate, defined as the sum of

complete responses, partial responses, and stable disease lasting at least 16 weeks,

assessed according to RECIST v1.1 criteria.[1] Tumor assessments are performed every two

cycles.[1]

Safety Monitoring: Patients are monitored for adverse events, with clinical laboratory

investigations performed on days 1, 8, 15, and 22 of the first cycle and on days 1 and 15 of

subsequent cycles.[10]

LLDT-8 in HIV Immunological Non-Responders
(NCT04084444)

Study Design: A Phase II, randomized, double-blind, placebo-controlled trial.[5][6]

Inclusion Criteria: Adult patients with long-term suppressed HIV infection and suboptimal

CD4 recovery.[5]
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Treatment Administration: Patients were randomly assigned in a 1:1:1 ratio to receive oral

LLDT-8 at 0.5 mg/day, 1.0 mg/day, or a matching placebo for 48 weeks, in addition to their

ongoing antiretroviral therapy.[5][6]

Efficacy Evaluation: The primary endpoints were the change in CD4 T-cell counts and

inflammatory markers from baseline to week 48.[5]

Safety Monitoring: Adverse events were monitored throughout the study.[5]

Signaling Pathway Visualizations
Triptolide and its analogs exert their therapeutic effects by modulating key signaling pathways

involved in inflammation and cell proliferation, notably the NF-κB and MAPK pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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